molecular formula C20H32O3 B1346044 17-Hydroxyicosa-5,8,11,14-tetraenoic acid

17-Hydroxyicosa-5,8,11,14-tetraenoic acid

Cat. No.: B1346044
M. Wt: 320.5 g/mol
InChI Key: OPPIPPRXLIDJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17-Hydroxyicosa-5,8,11,14-tetraenoic acid, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, particularly 15-lipoxygenase, catalyze the oxygenation of arachidonic acid to produce this compound. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxyicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

    Reduction: Reduction reactions can convert this compound into less active metabolites.

    Substitution: Functional groups on the molecule can be substituted to create derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.

    Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of dihydroxy-eicosatetraenoic acids.

    Reduction: Formation of hydroxy-eicosatetraenoic acids with altered double bond configurations.

    Substitution: Formation of ester or amide derivatives.

Scientific Research Applications

17-Hydroxyicosa-5,8,11,14-tetraenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a standard for analytical methods to study lipid oxidation products.

    Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of diagnostic assays and as a biomarker for oxidative stress.

Mechanism of Action

17-Hydroxyicosa-5,8,11,14-tetraenoic acid exerts its effects through various molecular targets and pathways:

    Molecular Targets: Binds to specific receptors on cell membranes, such as G-protein coupled receptors.

    Pathways Involved: Activates signaling pathways like the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. It also modulates the activity of enzymes involved in the metabolism of other eicosanoids.

Comparison with Similar Compounds

    15(S)-Hete: Another hydroxy-eicosatetraenoic acid with similar biological activities but different receptor affinities.

    12(S)-Hete: Known for its role in platelet aggregation and vascular functions.

    5(S)-Hete: Involved in leukotriene synthesis and has potent inflammatory effects.

Uniqueness of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid: this compound is unique due to its specific binding affinities and its role in modulating distinct signaling pathways. Its effects on inflammation and cell proliferation make it a valuable compound for therapeutic research.

Properties

IUPAC Name

17-hydroxyicosa-5,8,11,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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